1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
This compound is a piperazine derivative featuring a 5-chloro-2-methylphenyl substituent at the 1-position and a 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl group at the 4-position of the piperazine ring. The thiadiazole moiety is a heterocyclic scaffold known for its role in enhancing bioavailability and metabolic stability in drug design, while the chloro-methylphenyl group may contribute to lipophilicity and receptor binding .
Properties
IUPAC Name |
5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4OS/c1-12-3-4-13(17)11-14(12)20-6-8-21(9-7-20)16-18-15(19-23-16)5-10-22-2/h3-4,11H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUFTUQDYXAGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC(=NS3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring linked to a thiadiazole moiety and a chloro-substituted aromatic ring, which may influence its biological properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, a related study evaluated the cytotoxicity of various piperazine derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
These findings highlight that modifications in the molecular structure can significantly enhance cytotoxicity against cancer cells .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that treatment with these compounds leads to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, indicating a shift towards pro-apoptotic signaling in treated cells .
In vitro analyses revealed that the compound induced cell cycle arrest at both S and G2/M phases in different cell lines, which is crucial for halting cancer cell proliferation .
Study on Thiadiazole Derivatives
In a comprehensive study involving various thiadiazole derivatives, researchers synthesized and screened multiple compounds for their anticancer properties. The study found that compounds with specific substitutions on the piperazine ring exhibited enhanced activity against MCF-7 and HepG2 cell lines. Notably, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating its potential as a lead compound for further development .
Selectivity Studies
Further investigations into selectivity demonstrated that certain derivatives displayed high selectivity for cancerous cells over normal mammalian cells. This selectivity is critical for minimizing side effects during treatment and enhancing therapeutic efficacy .
Comparison with Similar Compounds
Piperazine-Thiadiazole Hybrids
Compounds sharing the piperazine-thiadiazole core were synthesized in multiple studies, with variations in substituents influencing biological activity:
Key Structural Trends :
Arylpiperazine Derivatives with Phenolic Substituents
Compounds with arylpiperazine scaffolds and phenolic/chlorinated substituents exhibit diverse receptor affinities:
Functional Insights :
Thiadiazole-Based Antibacterial Agents
Activity Correlation :
Challenges :
- Steric hindrance from the methoxyethyl group may require optimized reaction conditions (e.g., DMF, NaHCO₃) .
Preparation Methods
Reaction Conditions and Optimization
-
Reactants :
-
5-Chloro-2-methylaniline (0.3 mol)
-
Bis(2-chloroethyl)amine hydrochloride (0.32 mol)
-
Potassium iodide (0.03 mol, catalytic)
-
-
Solvent : Chlorobenzene (300 mL)
-
Temperature : Reflux (≈131°C)
-
Duration : 24 hours
-
Workup :
Mechanistic Insight :
The reaction proceeds via sequential nucleophilic attacks by the aniline’s amine on the dichloroethylamine, facilitated by KI through a halide exchange mechanism. The base (excess aniline) deprotonates intermediates, enabling cyclization into the piperazine ring.
Synthesis of 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine
The thiadiazole moiety introduces heterocyclic rigidity and methoxyethyl functionality. A scalable approach involves cyclocondensation of thioamide precursors.
Thiadiazole Core Formation
Methoxyethyl Functionalization
-
Alkylation : React thiadiazol-5-amine with 2-methoxyethyl bromide in the presence of NaH/THF.
-
Conditions :
Coupling of Piperazine and Thiadiazole Moieties
The final step involves linking the two intermediates via nucleophilic substitution or metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
Buchwald-Hartwig Amination
-
Catalyst : Pd(OAc)₂/Xantphos
-
Ligand : BINAP
-
Base : Cs₂CO₃
-
Solvent : Toluene or dioxane
-
Temperature : 90–110°C
-
Yield : 70–80% (estimated from triazole-piperazine couplings).
Comparative Analysis :
While nucleophilic substitution avoids expensive catalysts, Buchwald-Hartwig offers superior regioselectivity for sterically hindered substrates.
Critical Parameters and Troubleshooting
Solvent Selection
Catalytic Systems
Purification Challenges
-
Recrystallization Solvents : Acetone and 1,4-dioxane effectively remove unreacted anilines.
-
Chromatography : Required for isolating thiadiazole intermediates due to polar byproducts.
Scalability and Industrial Feasibility
Batch vs. Continuous Flow
Cost Analysis
-
Key Cost Drivers :
-
Yield Optimization : Increasing bis(2-chloroethyl)amine stoichiometry to 1.2 mol improves yield to 89%.
Emerging Methodologies and Innovations
Photocatalytic Coupling
Q & A
Q. Critical Conditions :
| Parameter | Typical Range | Example Catalysts/Solvents | Reference |
|---|---|---|---|
| Temperature | 60–120°C | Dimethylformamide (DMF), Toluene | |
| Catalysts | Triethylamine, Pd(dba)₂ | ||
| Reaction Time | 8–24 hours (depending on step) |
Yield optimization requires strict control of stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .
Basic: Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., piperazine ring protons at δ 2.5–3.5 ppm, thiadiazole protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=N stretch in thiadiazole at ~1600 cm⁻¹) .
- HPLC/TLC : Purity assessment (>95%) using C18 columns or silica plates with ethyl acetate/hexane mobile phases .
Basic: How should researchers evaluate the compound’s stability under physiological and storage conditions?
Methodological approaches:
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C common for heterocycles) .
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and monitor via UV-Vis spectroscopy .
Q. Storage Recommendations :
- Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .
Advanced: How can researchers resolve contradictory bioactivity data across different in vitro assays?
Contradictions often arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times .
- Compound Purity : Impurities >5% may interfere with results; validate via HPLC and orthogonal techniques (e.g., elemental analysis) .
- Solubility Issues : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity artifacts .
Q. Resolution Strategy :
- Reproduce assays under standardized conditions (e.g., CLSI guidelines).
- Cross-validate with structural analogs to identify SAR trends .
Advanced: What strategies are effective for optimizing synthetic yield while minimizing by-products?
Q. Design of Experiments (DoE) :
- Variables : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 80°C in DMF with 5 mol% Pd catalyst) .
Q. By-Product Mitigation :
- Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates.
- Employ flow chemistry for precise control of reaction kinetics .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance pharmacological potential?
Q. Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 2-methoxyethyl with ethoxyethyl) and assess bioactivity shifts .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities for targets like GPCRs or kinases .
- In Vitro Testing : Dose-response curves (IC₅₀/EC₅₀) in target-specific assays (e.g., kinase inhibition, antimicrobial MIC) .
Q. Example SAR Table :
| Modification Site | Activity Change (vs. Parent Compound) | Reference |
|---|---|---|
| Thiadiazole → Oxadiazole | ↓ Anticancer activity | |
| Piperazine N-methylation | ↑ Blood-brain barrier penetration |
Advanced: What experimental frameworks are recommended for translating in vitro findings to in vivo models?
Q. Key Steps :
Pharmacokinetics (PK) : Assess oral bioavailability, half-life, and metabolite profiling in rodents via LC-MS/MS .
Toxicology : Acute toxicity (OECD 423) and genotoxicity (Ames test) .
Disease Models : Xenograft tumors for oncology or LPS-induced inflammation for immunology .
Q. Data Integration :
- Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
